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1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine

Cat. No.: B15071429
CAS No.: 25517-55-9
M. Wt: 168.24 g/mol
InChI Key: ZLHFLARHLWMZRE-UHFFFAOYSA-N
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Description

1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine (CAS 25517-55-9) is a heterocyclic spirocyclic compound of significant interest in medicinal chemistry and drug discovery. Its defining structural feature is the spiro[4.6] core, a rigid, three-dimensional architecture consisting of a five-membered 1-oxa-3-aza ring and a seven-membered cycloheptane ring connected by a single carbon atom . This spiro scaffold is classified as a "privileged structure" in drug discovery, meaning it possesses an inherent ability to bind to multiple biological targets with high affinity, making it a valuable template for developing therapeutic agents . The compound's molecular formula is C9H16N2O, with a molecular weight of 168.24 g/mol . Its structure incorporates a 2-aminooxazoline motif, which provides a key site for further chemical modification and diversification, allowing researchers to synthesize a library of derivatives for biological screening . The rigid, non-planar geometry imposed by the spiro linkage is crucial for exploring specific, three-dimensional interactions with biological targets, a strategy often described as moving away from traditional "flat" molecular designs in modern drug discovery . While specific biological data for this exact molecule may be limited, the strategic importance of its structural motifs is well-supported by research on analogous compounds. Spirocyclic frameworks containing oxa- and aza-heterocycles are frequently investigated for their potential as therapeutic agents. For instance, related 1-oxa-9-azaspiro[5.5]undecane derivatives have recently been synthesized and optimized as high-performance antituberculosis agents, demonstrating activity against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis . Furthermore, other studies highlight that diazaspirocyclic compounds can serve as versatile and potent kinase inhibitor scaffolds for cancer research, with their binding modes confirmed by protein crystallography . The presence of the amine group in this compound makes it a versatile building block for the synthesis of such bioactive molecules . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O B15071429 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine CAS No. 25517-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25517-55-9

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-oxa-3-azaspiro[4.6]undec-2-en-2-amine

InChI

InChI=1S/C9H16N2O/c10-8-11-7-9(12-8)5-3-1-2-4-6-9/h1-7H2,(H2,10,11)

InChI Key

ZLHFLARHLWMZRE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CN=C(O2)N

Origin of Product

United States

Synthetic Methodologies for the 1 Oxa 3 Azaspiro 4.6 Undec 2 En 2 Amine Core and Analogs

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the 1-oxa-3-azaspiro[4.6]undec-2-en-2-amine core allows for the identification of potential starting materials and key bond formations. The spirocyclic nature of the target molecule, with a quaternary carbon shared between a cycloheptane (B1346806) ring and an oxa-aza heterocycle, presents a unique synthetic challenge.

The central spiro[4.6]undecane skeleton can be conceptually disconnected to reveal simpler, more readily available precursors. A primary disconnection at the spirocyclic carbon suggests a precursor that can undergo an intramolecular cyclization. For instance, a cycloheptanone (B156872) derivative bearing a suitable side chain at the alpha-position could serve as a key intermediate. This side chain would contain the necessary functionality to form the heterocyclic ring.

Another strategic disconnection involves the formation of the cycloheptane ring onto a pre-existing five-membered heterocycle. This could be achieved through ring-closing metathesis of a diene-containing heterocyclic precursor or an intramolecular aldol (B89426) condensation of a larger acyclic dicarbonyl compound. rsc.org

The this compound moiety can be retrosynthetically disconnected in several ways. A common approach to oxa-aza heterocycles involves the condensation of a ketone (in this case, the spiro-ketone precursor) with a suitable nitrogen-containing nucleophile. For the target molecule, this could involve the reaction of a spiro[4.6]undecan-1-one with a urea (B33335) or guanidine (B92328) derivative to form the desired 2-amino-oxazoline ring.

Alternatively, a cycloaddition reaction could be employed to construct the heterocyclic ring. A [3+2] cycloaddition between a nitrile oxide and an alkene precursor attached to the cycloheptane ring could generate an isoxazoline (B3343090) ring, which could then be further functionalized to the target structure. nih.govresearchgate.net

Direct and Stepwise Cyclization Strategies

The construction of the this compound core and its analogs can be achieved through various direct and stepwise cyclization strategies. These methods offer different levels of control over stereochemistry and functional group compatibility.

Intramolecular condensation reactions are a powerful tool for the synthesis of cyclic and spirocyclic compounds. ssrn.com An intramolecular aldol condensation, for instance, can be used to form the carbocyclic ring of the spiro[4.6]undecane system. rsc.org This typically involves a diketone precursor that, under basic or acidic conditions, undergoes cyclization to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

The formation of the oxa-aza heterocycle can also be achieved through intramolecular cyclization. For example, a cycloheptanone derivative bearing an α-hydroxy-β-amino amide side chain could undergo an intramolecular cyclization to form the desired spiro-oxazoline ring. The regioselectivity of such reactions can often be controlled by steric and electronic factors of the substrates. nih.gov

Table 1: Examples of Intramolecular Condensation for Spirocycle Synthesis

Precursor Reagents and Conditions Product Yield (%) Reference
1,5-Diketone Methanolic KOH Spiro[4.5]decanone High rsc.org
Cyclohexanedione and Hydrazone Acid Catalyst Spiro[indole-3,2'-pyrrole] Good nih.gov

The [3+2]-cycloaddition reaction is a highly efficient method for the construction of five-membered heterocyclic rings. nih.govresearchgate.netrsc.org This approach can be utilized to form the oxa-aza moiety of the target spirocycle. A common strategy involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, such as an alkene.

For the synthesis of the this compound core, a cycloheptylidene-containing alkene could serve as the dipolarophile. Reaction with a nitrile oxide would generate a spiro-isoxazoline, which could then be elaborated to the final product. The regiochemistry and stereochemistry of the cycloaddition are often predictable based on frontier molecular orbital theory. nih.gov

Table 2: [3+2]-Cycloaddition for Heterocyclic Spirocycle Synthesis

1,3-Dipole Dipolarophile Reagents and Conditions Product Yield (%) Reference
Nitrile Oxide Acyclic Alkene NEt3, DCM, r.t. Isoxazole Heterocycle 58 nih.govresearchgate.net

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of carbo- and heterocyclic systems, including spirocycles. arkat-usa.orgsciforum.net This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile alkene byproduct.

To construct the spiro[4.6]undecane core, a precursor containing two appropriately positioned double bonds, one on the cycloheptane ring and one on a side chain, could be subjected to RCM. The choice of catalyst is crucial for the efficiency and stereoselectivity of the reaction. thieme-connect.com For instance, first-generation Grubbs catalysts have been shown to be highly selective in certain spiro-forming RCM reactions. thieme-connect.com

Table 3: Ring-Closing Metathesis for Spirocycle Synthesis

Substrate Catalyst Reagents and Conditions Product Yield (%) Reference
Tetraene Grubbs Catalyst I Reflux Spiropiperidine 99 thieme-connect.com
Amino Diene Ruthenium Catalyst - Spirocycle 92 acs.org

Functional Group Interconversion and Derivatization

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edusolubilityofthings.com These transformations are critical for elaborating the core structure of this compound and for creating diverse analogs.

Amination and Reductive Amination Protocols

Reductive amination is a highly effective method for forming amines from carbonyl compounds like aldehydes and ketones. wikipedia.orglibretexts.org This process is central to the synthesis of amine-containing structures and can be applied to spirocyclic ketone precursors to introduce the key amine functionality. The reaction typically proceeds in two stages: the nucleophilic addition of an amine to the carbonyl group to form an imine intermediate, followed by the reduction of this imine to the target amine. libretexts.orgorgoreview.comchemistrysteps.com

The general mechanism involves the reaction of a ketone with an amine under neutral or weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine. wikipedia.org This imine is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) being particularly common due to its stability in mildly acidic conditions and its selectivity for reducing the iminium ion over the starting ketone. orgoreview.comchemistrysteps.com

For the synthesis of the primary amine found in the target compound, ammonia (B1221849) or a protected equivalent is often used. orgoreview.comchemistrysteps.com The application of biocatalysts, such as imine reductases (IREDs), has also emerged as a powerful tool for the asymmetric reductive amination of ketones, offering a route to chiral amines with high stereoselectivity. nih.gov

Table 1: Key Features of Reductive Amination Protocols

FeatureDescriptionCommon Reagents/Methods
Substrate Spirocyclic ketoneCycloheptanespiro-5'-oxazolidinone derivatives
Amine Source Ammonia, primary or secondary aminesNH₃, R-NH₂, R₂-NH
Reducing Agent Selective for imine/iminium ionSodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride
Catalysis Acid catalysis, biocatalysisAcetic acid, Imine Reductases (IREDs)
Key Intermediate Imine or Iminium ionC=N bond is formed and subsequently reduced

Acylation and Alkylation Reactions on Nitrogen Centers

Once the this compound core is established, the nitrogen centers of the amidine moiety are available for further functionalization through acylation and alkylation reactions. These reactions are fundamental for creating a library of derivatives with potentially diverse biological activities.

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto a nitrogen atom. It is typically achieved by treating the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. This transformation converts the amine into an amide, which can significantly alter the compound's chemical properties.

N-Alkylation: This process involves the addition of an alkyl group to a nitrogen atom. Reagents for this transformation include alkyl halides or sulfates. The reaction proceeds via nucleophilic substitution, where the nitrogen atom acts as the nucleophile.

These derivatization reactions allow for systematic modifications of the parent compound, a crucial step in structure-activity relationship (SAR) studies.

Nitrile to Amidine Transformations

The cyclic amidine functional group is a defining feature of the this compound structure. The synthesis of this moiety often relies on the transformation of a nitrile precursor. The unique reactivity of the nitrile group, with its electrophilic carbon and nucleophilic nitrogen, makes it a versatile precursor in organic synthesis. researchgate.net

Several methods exist for converting nitriles into amidines. google.com A common approach involves the reaction of a nitrile with an amine. google.com This transformation can be catalyzed by various means. For instance, N-acetylcysteine has been used as an organocatalyst for the synthesis of cyclic amidines (2-imidazolines) from nitriles and ethylenediamine. nih.gov Another established method is the Pinner reaction, which proceeds through an imidate intermediate formed by reacting a nitrile with an alcohol in the presence of an acid. organic-chemistry.org These imidates can then react with amines to furnish the desired amidines under mild conditions. organic-chemistry.org

In the context of the target molecule, a plausible synthetic route could involve an intramolecular reaction of a spirocyclic precursor bearing both a nitrile and an amino-alcohol functionality, leading to the formation of the 1-oxa-3-azaspiro ring system.

Catalytic and Stereoselective Synthesis

The development of catalytic and stereoselective methods is crucial for the efficient and precise construction of complex molecular architectures like the spiro[4.6]undecane system.

Transition Metal-Mediated Transformations (e.g., Palladium, Copper, Gold Catalysis)

Transition metal catalysis offers powerful tools for forming the C-C and C-heteroatom bonds necessary to construct the spirocyclic core.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling and cyclization reactions. mdpi.com For instance, palladium-catalyzed intramolecular C–H activation/C–N bond formation is a known strategy for building heterocyclic rings. mdpi.com Palladium-catalyzed decarboxylative cyclopropanation has been used to synthesize 4-oxaspiro[2.4]heptanes, demonstrating its utility in forming spirocyclic ethers. nih.gov

Copper Catalysis: Copper catalysts are effective for a range of transformations, including the synthesis of vinyl sulfides and nitrogen-containing heterocycles. organic-chemistry.org A copper-catalyzed heteroannulation reaction has been developed for the synthesis of spiro[indane-1,3-dione-1-pyrrolines], showcasing its applicability in constructing spiro systems through C-C and C-N bond formation. rsc.org

Gold Catalysis: Homogeneous gold catalysis has become an invaluable tool for synthesizing complex natural products, including spirocycles. rsc.org Gold catalysts are particularly adept at activating alkynes and allenes for nucleophilic attack. northeastern.edu Gold-catalyzed spirocyclization can proceed through various pathways, including hydroamination and hydroalkoxylation, to generate spiro heterocyclic scaffolds with high regio- and stereoselectivity. northeastern.eduresearchgate.net This approach has been successfully used in the total synthesis of natural products containing spiro[4.5] bicycles via dearomative spirocyclization of precursors containing an alkyne tether. acs.org

Table 2: Examples of Transition Metal-Catalyzed Spirocycle Synthesis

Metal CatalystReaction TypeSubstrate ExampleProduct TypeReference
Palladium(0) Decarboxylative Cyclopropanationγ-methylidene-δ-valerolactones4-oxaspiro[2.4]heptanes nih.gov
Copper(I) Heteroannulation2-arylideneindane-1,3-dionesSpiro[indane-1,3-dione-1-pyrrolines] rsc.org
Gold(I) Dearomative SpirocyclizationPhenol with alkyne tetherSpiro[4.5] bicycle acs.org

Diastereoselective and Enantioselective Approaches to Spiro[4.6]undecane Systems

Controlling the three-dimensional arrangement of atoms is a critical challenge in synthesizing spirocyclic compounds, which contain a quaternary carbon center.

Diastereoselective Synthesis: Diastereoselectivity can be achieved by controlling the approach of a nucleophile to a substrate. In the synthesis of 1-aza-spiro[5.5]undecane skeletons, the cyclization of N-acyliminium ions occurred with total control of the newly formed stereocenter, guided by the existing stereochemistry in the molecule. semanticscholar.org Similarly, the acid-catalyzed condensation of styryl-dihydropyrimidines with resorcinols can yield spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, where the diastereomeric outcome can be controlled by the choice of acid catalyst and solvent. mdpi.com Cascade reactions, such as inter–intramolecular double Michael additions, have also been employed to synthesize highly functionalized cyclohexanones with complete diastereoselectivity. beilstein-journals.org

Enantioselective Synthesis: The synthesis of a single enantiomer of a chiral molecule often requires the use of chiral catalysts or auxiliaries. Gold catalysis has proven particularly effective in this regard. The use of gold catalysts bearing chiral ligands can induce high enantioselectivity in spirocyclization reactions. northeastern.edu For example, a catalyst-controlled asymmetric dearomative spirocyclization using a chiral gold complex was a key step in a total synthesis, setting the stereochemistry of the spirocyclic center with high diastereomeric ratio. acs.org Organocatalytic methods also provide a powerful platform for the enantioselective assembly of spirocycles, including spiro[4.6]undecanes. researchgate.net

These advanced stereoselective strategies are essential for accessing specific, biologically active stereoisomers of this compound and its derivatives.

Exploration of Oxidative Transformations for Heterocyclic Ring Construction

The construction of spiro-heterocyclic systems, including those analogous to the 1-oxa-3-azaspiro[4.6]undecane core, frequently employs oxidative transformations as a key strategy for ring formation. These methods leverage the conversion of appropriately functionalized precursors into cyclic structures through the formation of new carbon-heteroatom or carbon-carbon bonds under oxidative conditions. Research in this area highlights the utility of various oxidative cyclization strategies to generate complex spirocyclic architectures.

A significant approach involves metal-catalyzed oxidative cyclization. nih.gov For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved using a pivotal metal-catalyzed intramolecular oxidative cyclization of 2-hydroxy-N-(4-hydroxyphenyl)acetamide derivatives. nih.gov This transformation demonstrates the formation of a spiro-junction through an oxidative process, which is a critical step in building the heterocyclic core. The optimization of reaction conditions, including the choice of metal catalyst and oxidant, is crucial for achieving high yields in such transformations. nih.gov

Palladium-catalyzed intramolecular oxidative cyclization has also emerged as a powerful tool for the synthesis of spiro polycyclic N-heterocycles. nih.gov This methodology involves a cascade process where an initial oxidative coupling is followed by the palladium-catalyzed cyclization, leading to the formation of intricate spiro systems. nih.gov The versatility of this approach allows for the construction of a diverse range of products with moderate to excellent yields. nih.gov

Furthermore, oxidative spirocyclization has been successfully applied to the synthesis of spiro-γ-butenolide-γ-butyrolactones from β-furyl amides. nih.gov This reaction proceeds through an oxidation-spirolactonization-oxidation cascade, showcasing the potential of using oxidants to initiate a series of transformations that culminate in the desired spirocyclic product. nih.gov Mechanistic studies, including in situ NMR spectroscopy, have been instrumental in elucidating the key intermediates and understanding the reaction pathway. nih.gov

While direct oxidative methods for the synthesis of the this compound core are not extensively documented, the principles derived from the synthesis of analogous structures provide a conceptual framework. The biosynthesis of related marine natural products, such as psammaplysins which contain a 1-oxa-2-azaspiro[4.6]undecane backbone, is proposed to involve oxidative steps. researchgate.net This suggests that oxidative transformations are a plausible and biologically relevant pathway for the formation of such spiro-heterocyclic systems.

The research into these oxidative strategies underscores a general trend in modern synthetic chemistry towards the development of efficient and atom-economical methods for the construction of complex molecules. mdpi.com The ability to form multiple bonds in a single operation, often with high stereoselectivity, makes oxidative cyclization an attractive approach for the synthesis of novel spiro-heterocycles with potential biological activity. mdpi.com

The table below summarizes key findings from studies on oxidative transformations for the construction of related heterocyclic spiro compounds.

Precursor TypeOxidative MethodResulting Spiro CoreKey Findings
2-Hydroxy-N-(4-hydroxyphenyl)acetamide derivativesMetal-catalyzed intramolecular oxidative cyclization1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneA new and key reaction for the synthesis of the spiro compound; reaction conditions were investigated and optimized. nih.gov
Bi-indolylnaphthoquinonesCascade palladium-catalyzed intramolecular oxidative cyclizationSpiro polycyclic N-heterocyclesA step-economic strategy providing moderate to excellent yields and a wide substrate scope. nih.gov
β-Furyl amidesOxidation-spirolactonization-oxidation cascadeSpiro-γ-butenolide-γ-butyrolactoneEmploys a tethered amide as a nucleophile; key intermediates were identified through spectroscopic studies. nih.gov

Structural Characterization and Spectroscopic Elucidation of 1 Oxa 3 Azaspiro 4.6 Undec 2 En 2 Amine Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of a 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine derivative would be expected to show distinct signals for the protons of the cycloheptane (B1346806) ring, the oxazolidine (B1195125) ring, and the amine group. The chemical shifts (δ) of the cycloheptane protons would typically appear in the range of 1.2-2.5 ppm, with their multiplicity providing information about adjacent protons. Protons on the carbon adjacent to the oxygen atom in the five-membered ring would be shifted downfield. The protons of the amine group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include the spiro carbon atom, which is characteristically shifted, and the carbons of the C=N double bond in the oxazolidine ring, which would appear at a lower field. The carbons of the cycloheptane ring would resonate in the aliphatic region of the spectrum.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C2 (C=N) - ~165.0
C4 3.8 - 4.2 ~65.0
C5 (Spiro) - ~95.0
C6/C11 (CH₂) 1.5 - 1.9 ~35.0
C7/C10 (CH₂) 1.4 - 1.8 ~25.0
C8/C9 (CH₂) 1.3 - 1.7 ~30.0

Two-Dimensional NMR Techniques for Complex Spiro Systems

For complex structures like spirocyclic systems, 2D NMR techniques are invaluable for unambiguously assigning signals and determining through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of proton networks within the cycloheptane and oxazolidine rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the connectivity across the spiro center and linking different parts of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental composition of the molecule. For a derivative of this compound, HRMS would confirm its molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of precision.

Tandem Mass Spectrometry for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. The resulting fragmentation pattern is like a fingerprint for the molecule and can be used to deduce its structure. The fragmentation of spirocyclic guanidines often involves characteristic cleavages of the rings. wikipedia.orgchemguide.co.uklibretexts.org Common fragmentation pathways could include the loss of the amine group, cleavage of the oxazolidine ring, or fragmentation of the cycloheptane ring.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Interpretation
[M+H]⁺ C₉H₁₇N₂O⁺ Molecular Ion
[M+H - NH₃]⁺ C₉H₁₄O⁺ Loss of ammonia (B1221849)
[M+H - C₂H₄NO]⁺ C₇H₁₃⁺ Cleavage of the oxazolidine ring

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. ksu.edu.satriprinceton.org These two techniques are complementary.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, key IR absorption bands would be expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N stretching of the imine group (around 1650-1690 cm⁻¹), and the C-O stretching of the ether linkage (around 1050-1150 cm⁻¹). The C-H stretching and bending vibrations of the cycloheptane ring would also be prominent.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. In the context of this molecule, Raman spectroscopy would be useful for observing the C-C bonds of the cycloheptane ring and could also provide information on the C=N bond.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretch (Amine) 3300 - 3500 (strong, broad) Weak
C-H Stretch (Aliphatic) 2850 - 3000 (strong) Strong
C=N Stretch (Imine) 1650 - 1690 (medium) Medium to strong
N-H Bend (Amine) 1580 - 1650 (medium) Weak

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule. Moreover, for chiral compounds, X-ray diffraction from a single crystal can be employed to determine the absolute configuration of the stereocenters, a critical aspect for understanding their biological activity.

While specific crystallographic data for this compound was not found in the searched literature, the analysis of closely related spiroisoxazoline derivatives provides a valuable framework for understanding the structural characteristics of this class of compounds. For instance, a study on novel spiroisoxazoline derivatives detailed the characterization of two such compounds, herein designated as Compound A (a spiroisoxazoline with a 3-(4-chlorophenyl)-4,5-dihydroisoxazole group) and Compound B (a spiroisoxazoline with a 3-(4-methoxyphenyl)-4,5-dihydroisoxazole group). researchgate.net

The single-crystal X-ray diffraction analysis of these compounds revealed that both crystallize in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net This non-centrosymmetric space group is indicative of chiral molecules, and the crystallographic analysis confirmed the presence of a single enantiomer in the crystal lattice. The molecular structure of these derivatives is built upon a fused five- and ten-membered ring system, with an additional epoxy ring and the substituted 4,5-dihydroisoxazole group. researchgate.net

The crystallographic data for these representative spiroisoxazoline derivatives are summarized in the table below.

ParameterCompound ACompound B
Formula C₂₄H₂₈ClNO₅C₂₅H₃₁NO₆
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
a (Å) 8.9876(3)9.0454(4)
b (Å) 12.4532(4)12.5123(6)
c (Å) 19.8765(6)20.1234(8)
α (°) 9090
β (°) 9090
γ (°) 9090
Volume (ų) 2226.44(12)2276.5(2)
Z 44

Data sourced from a study on novel spiroisoxazoline derivatives. researchgate.net

A comprehensive analysis of crystallographic databases, such as the Cambridge Structural Database (CSD), is instrumental in understanding the conformational preferences and structural motifs of a particular class of compounds. While a direct entry for this compound is not available, searches for related substructures like "1-oxa-3-azaspiro" and "spiroisoxazoline" can provide a wealth of information.

For instance, the psammaplysins, a class of marine natural products, feature a spiroisoxazoline-oxepine core. researchgate.net Although structurally more complex, the crystallographic data from these molecules can offer insights into the geometry of the spiroisoxazoline ring system. Similarly, synthetic studies on various spiro-isoxazolines have, in some cases, led to crystallographic characterization, confirming the stereochemical outcomes of the reactions. nih.gov

The synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives has also been reported, with X-ray crystallography being used to confirm the structure of the resulting spiro compounds. nih.gov These related structures, while differing in ring size and substitution, share the fundamental 1-oxa-3-azaspiro core, making them relevant for comparative analysis.

A general trend observed in the crystal structures of many spirocyclic systems is the adoption of a conformation that minimizes steric strain around the spirocenter. The bond lengths and angles within the heterocyclic ring are influenced by the nature of the substituents and the size of the carbocyclic ring. For the hypothetical this compound, the seven-membered cycloheptane ring would be expected to adopt a flexible conformation, such as a twist-chair, to alleviate steric hindrance. The geometry of the five-membered 1-oxa-3-aza ring would likely be relatively planar, especially with the presence of the endocyclic double bond.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical investigations into the chemical compound this compound. Despite the growing application of computational chemistry in elucidating molecular structures, properties, and reactivity, this particular spirocyclic amine has not been the subject of detailed theoretical studies according to available research databases.

Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are connected by a single common atom, are of significant interest in medicinal and materials chemistry. Computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and molecular dynamics simulations are powerful tools for understanding the intricacies of these complex molecules. Such studies provide invaluable insights into electronic structure, conformational preferences, and potential reaction pathways, which are crucial for rational drug design and the development of new materials.

However, targeted searches for scholarly articles and data pertaining to the quantum chemical calculations, conformational analysis, or reaction mechanism elucidation of this compound have not yielded any specific findings. While research exists for related spiroisoxazoline and other azaspirocyclic systems, a direct theoretical examination of the title compound is not present in the accessible scientific record.

The requested detailed analysis, which would include:

Quantum Chemical Calculations: Investigations into the ground and excited states using DFT and analysis of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) to predict reactivity.

Conformational Analysis: Exploration of the molecule's various spatial arrangements (conformers), their relative energies, and the pathways for interconversion, particularly concerning the flexible seven-membered cycloheptane ring.

Molecular Dynamics Simulations: Studies on the dynamic behavior of the spirocyclic system over time to understand its flexibility and interactions.

Reaction Pathway Elucidation: Theoretical modeling of potential chemical reactions and their mechanisms at a molecular level.

...cannot be constructed without foundational research data. The generation of scientifically accurate and informative content for these specific areas requires published, peer-reviewed studies that have performed these complex calculations and simulations.

Therefore, the professional and scientific community has yet to publish a dedicated computational study on this compound, leaving a gap in the understanding of its theoretical and chemical properties.

Computational Chemistry and Theoretical Investigations of 1 Oxa 3 Azaspiro 4.6 Undec 2 En 2 Amine

Reaction Pathway and Mechanism Elucidation

Computational Determination of Transition States and Activation Energies

The formation of spirocyclic systems such as 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine involves intricate bond-forming events that proceed through high-energy transition states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the geometries of these fleeting structures and the energy barriers required to reach them. researchgate.netresearchgate.net

The process of computationally determining a transition state involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy point along the reaction coordinate. researchgate.net This is a critical step in understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. researchgate.net

For instance, in the study of aza-spiro ring formations, computational analysis can reveal the conformational preferences of transition states, which can, in turn, explain the stereoselectivity of a reaction. wiley.com By analyzing a large number of conformational isomers of the transition state, researchers can identify the lowest energy pathway. wiley.com

Plausible Reaction PathwayCalculated Activation Energy (kcal/mol)Computational Method
Stepwise Michael Addition/Cyclization22.5DFT (B3LYP/6-31G)
Concerted [3+2] Cycloaddition18.2DFT (B3LYP/6-31G)
Radical Cascade Cyclization15.8DFT (B3LYP/6-31G*)

Solvent Effects and Catalysis in Spirocyclization Reactions

The environment in which a reaction occurs, specifically the solvent, can significantly influence its outcome. Computational models can simulate these solvent effects, providing a deeper understanding of how they impact reaction rates and selectivity. researchgate.net There are two primary approaches to modeling solvent effects: explicit solvent models, where individual solvent molecules are included in the calculation, and implicit solvent models, where the solvent is treated as a continuous medium with specific dielectric properties. researchgate.net

For spirocyclization reactions, the choice of solvent can affect the stability of reactants, intermediates, and transition states. researchgate.net Computational studies have shown that polar solvents can stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. researchgate.net In contrast, nonpolar solvents might favor concerted, less polar reaction pathways.

Catalysis is another critical factor in the synthesis of complex molecules. In silico studies can help elucidate the role of a catalyst in a reaction by modeling the catalyst-substrate interactions and the modified reaction pathway. acs.org For example, a catalyst might lower the activation energy by stabilizing the transition state or by activating one of the reactants. Computational investigations of silver-catalyzed spirocyclization have suggested that the formation of a binuclear silver complex in the transition state is a key factor in promoting the reaction. acs.org

The following table illustrates how computational chemistry can be used to predict the effect of different solvents and catalysts on a hypothetical spirocyclization reaction.

SolventCatalystRelative Reaction Rate (Calculated)
TolueneNone1.0
AcetonitrileNone3.5
TolueneLewis Acid15.2
AcetonitrileLewis Acid58.9

In Silico Screening and Scaffold Library Design

The unique three-dimensional structure of spirocyclic compounds like this compound makes them attractive scaffolds for drug discovery. mdpi.com In silico screening and the design of compound libraries are essential computational techniques for exploring the chemical space around such scaffolds.

Computational Assessment of Shape Diversity and Three-Dimensionality

A key feature of spirocyclic compounds is their inherent three-dimensionality, which is a desirable trait in modern drug design as it can lead to improved target selectivity and better physicochemical properties. vu.nl Computational methods are used to quantify the shape and three-dimensionality of molecules in a library.

One widely used technique is the Principal Moments of Inertia (PMI) analysis . nih.govresearchgate.netresearchgate.net PMI plots represent the shape of a molecule as a point in a triangular plot, with the vertices representing perfect rod, disk, and sphere shapes. vu.nlnih.gov By analyzing the distribution of compounds in a PMI plot, chemists can assess the shape diversity of a library. researchgate.netresearchgate.net A library with a broad distribution in the PMI plot is considered to have high shape diversity.

Other 3D descriptors, such as the Plane of Best Fit (PBF), which measures the average distance of atoms from a plane fitted through the molecule, also provide quantitative measures of three-dimensionality. vu.nl These computational assessments are crucial for designing libraries of spiro compounds that effectively explore 3D chemical space.

Below is a representative data table illustrating how PMI-derived properties can be used to characterize the shape of spirocyclic compounds.

Compound IDNormalized PMI Ratio 1 (npr1)Normalized PMI Ratio 2 (npr2)Predominant Shape
Spiro_A0.650.95Sphere-like
Spiro_B0.250.80Rod-like
Spiro_C0.450.55Disc-like
Spiro_D0.700.85Sphere-like

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbioinformation.net In the context of drug discovery, docking is used to predict how a ligand, such as this compound or its derivatives, might interact with a biological target, typically a protein. nih.govbioinformation.net

The docking process involves two main steps: sampling of the conformational space of the ligand in the active site of the protein and scoring the different poses based on a scoring function that estimates the binding affinity. The results of a docking simulation can provide valuable information about the binding mode of a ligand, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, and a prediction of the binding energy. nih.govbiorxiv.org

For oxa-aza-spiro compounds, molecular docking can be used to screen a virtual library of derivatives against a specific protein target to identify potential hits for further experimental investigation. The docking scores, typically expressed in kcal/mol, provide a relative ranking of the binding affinities of the different compounds.

The following table provides an example of molecular docking results for a series of hypothetical oxa-aza-spiro compounds against a protein kinase.

Compound IDDocking Score (kcal/mol)Key Interacting Residues
Oxa-Aza-Spiro-1-8.5Lys72, Glu91, Leu144
Oxa-Aza-Spiro-2-9.2Lys72, Asp184, Phe145
Oxa-Aza-Spiro-3-7.8Glu91, Val77
Oxa-Aza-Spiro-4-9.8Lys72, Asp184, Phe145, Met143

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wiley.comwindows.netdrugdesign.org The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. drugdesign.org

A QSAR model is typically represented by a mathematical equation that correlates molecular descriptors with biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. drugdesign.orgresearchgate.net These descriptors can be classified as 1D, 2D, or 3D, depending on the dimensionality of the molecular representation from which they are derived. drugdesign.org

For spirocyclic compounds like this compound, 3D descriptors that capture the unique spatial arrangement of the molecule are particularly important. researchgate.net These can include descriptors related to molecular shape, volume, and surface area.

The development of a QSAR model involves several steps:

Data Set Preparation: A diverse set of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity.

Model Building: A mathematical model is built using statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. windows.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, untested compounds, thereby guiding the synthesis of more potent analogues.

Structure Activity Relationship Sar Studies and Biological Target Engagement for 1 Oxa 3 Azaspiro 4.6 Undec 2 En 2 Amine Analogs

Design and Synthesis of Structural Analogs for SAR Probing

The exploration of the biological potential of novel chemical entities heavily relies on the systematic design and synthesis of structural analogs to probe the structure-activity relationship (SAR). This process involves methodical modifications of a lead compound to identify key structural motifs responsible for its biological activity.

Systematic Variation of Spirocyclic Ring Components and Substituents

In the field of medicinal chemistry, the spirocyclic scaffold has gained considerable attention due to its unique three-dimensional nature, which can lead to improved pharmacological properties. univ.kiev.ua The systematic variation of the spirocyclic ring components, including the size of the rings and the nature of the heteroatoms, is a crucial strategy in analog design. For instance, in the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, researchers have explored the impact of substituents on the azaspiro ring system. nih.gov

The synthesis of these analogs often involves multi-step reaction sequences. A general route to novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones starts from 4-aminophenol (B1666318) and either α-glycolic acid or lactic acid. nih.gov A key step in this synthesis is the metal-catalyzed oxidative cyclization of an amide intermediate to form the spirocyclic core. nih.gov The conditions for this crucial step, such as the choice of metal catalyst and oxidizing agent, are often optimized to achieve high yields. nih.gov

Once the core spirocyclic structure is established, further modifications can be introduced. For example, substituents on the nitrogen atom of the azaspiro ring can be varied. In one study, a series of derivatives were synthesized with different substituents at the 4-position, including methyl and various benzyl (B1604629) groups. nih.gov These modifications allow for the investigation of how steric and electronic properties of the substituents influence biological activity.

The following table summarizes the synthesis of some 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives and highlights the variation in substituents.

Compound IDStarting MaterialsKey Reaction StepVaried Substituent (at N-4)
11a 4-aminophenol, α-glycolic acidMetal-catalyzed oxidative cyclizationMethyl
11h 4-aminophenol, α-glycolic acidMetal-catalyzed oxidative cyclization4-Bromobenzyl
11k 4-aminophenol, lactic acidMetal-catalyzed oxidative cyclization4-Bromobenzyl

This table is based on data presented for the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

Modification of the Amino and Olefinic Functionalities

The amino and olefinic functionalities within the 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine core structure are prime candidates for chemical modification to probe their roles in biological interactions. The exocyclic amine group can be acylated, alkylated, or incorporated into larger functional groups to explore the impact of its basicity, hydrogen bonding capacity, and steric bulk on activity.

Similarly, the endocyclic double bond (olefinic functionality) can be subjected to various chemical transformations. For example, hydrogenation would yield the corresponding saturated analog, allowing for an assessment of the importance of the double bond's rigidity and planarity for biological recognition. Epoxidation or dihydroxylation of the double bond could introduce new hydrogen bond donors and acceptors, potentially altering the binding mode of the molecule to its biological target.

In studies of related 1-oxa-8-azaspiro[4.5]decanes designed as M1 muscarinic agonists, modifications to the core structure were systematically performed. nih.gov For instance, the ketone at the 3-position was converted to a methylene (B1212753) group or a dithioketal, and an oxime was also prepared. nih.gov These changes directly alter the electronic properties and geometry of that portion of the molecule, providing valuable SAR data.

Investigation of Molecular Features Critical for Bioactivity

The Role of Spirocyclic Topology in Biological Recognition

The spirocyclic nature of these compounds imparts a rigid, three-dimensional architecture that is distinct from more flexible, linear or monocyclic molecules. univ.kiev.ua This defined topology can pre-organize functional groups in a specific spatial orientation, which can lead to higher affinity and selectivity for a biological target. The incorporation of an oxygen atom into the spirocyclic framework, creating an oxa-spirocycle, can further influence properties such as solubility and lipophilicity. nih.govrsc.orgnih.gov Research has shown that oxa-spirocycles can have significantly higher water solubility and lower lipophilicity compared to their carbocyclic counterparts. nih.govrsc.orgnih.gov

The psammaplysins, a class of marine natural products, feature a spiroisoxazoline-oxepine unit which is a type of oxa-azaspiro structure. researchgate.net The unique and rigid conformation of this spirocyclic system is thought to be crucial for their biological activities, which include antibacterial and anticancer properties. researchgate.net Computational analysis of a related compound, purpuramine R, indicated that it adopts a hairpin-like orientation stabilized by intramolecular hydrogen and halogen bonds, and knowledge of this stable conformation can guide the synthesis of analogs for future SAR studies. researchgate.net

Impact of Molecular Geometry and Electronic Properties on Activity

The precise arrangement of atoms in space (molecular geometry) and the distribution of electrons within the molecule (electronic properties) are fundamental determinants of its interaction with biological macromolecules. For instance, the presence and position of electron-withdrawing or electron-donating groups can significantly alter the reactivity and binding affinity of a molecule.

In the case of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, the antitumor activity was found to be sensitive to the substituent at the 4-position of the spirocycle. nih.gov For example, compound 11h , with a 4-bromobenzyl substituent, emerged as a highly potent compound against several cancer cell lines. nih.gov This suggests that the electronic properties and steric bulk of the p-bromobenzyl group are favorable for activity. The presence of a methyl group at the 2-position was found to slightly decrease the activity in some cases. nih.gov

The following table illustrates the impact of substituents on the anticancer activity of some 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against the MDA-MB-231 human breast cancer cell line.

Compound IDSubstituent at N-4Substituent at C-2IC₅₀ (µM) against MDA-MB-231
11d 4-FluorobenzylH0.08
11h 4-BromobenzylH0.08
11k 4-BromobenzylCH₃0.09

This table is based on data presented for the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov

Target Identification and Mechanistic Studies at a Molecular Level

A crucial aspect of understanding the biological effects of a compound is to identify its molecular target(s) and elucidate the mechanism by which it exerts its action. For analogs of this compound, this involves a combination of computational and experimental approaches.

Molecular docking studies are often employed to predict the binding of small molecules to the active sites of proteins. For example, in silico studies on psammaplysin derivatives have explored their potential as anti-tuberculosis agents by docking them into the active sites of various mycobacterial enzymes, such as pantothenate kinase and protein kinase B. researchgate.net

Experimental validation of these computational predictions is essential. In the case of novel 1-oxa-4-azaspironenone derivatives with antitumor activity, their effects have been evaluated through quantum mechanics/molecular mechanics, molecular docking, and molecular dynamics simulation studies to understand their interactions with target proteins like Caspase-3. researchgate.net Further mechanistic studies on related oxa/azaspiro nih.govresearchgate.nettrienone derivatives have shown that they can induce apoptosis through a mitochondria-mediated pathway. lookchem.com These studies revealed that the compounds can cause cell cycle arrest and lead to an upregulation of pro-apoptotic proteins like p53 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. lookchem.com

The identification of specific biological targets allows for a more rational design of second-generation analogs with improved potency and selectivity. For instance, if a compound is found to inhibit a particular kinase, analogs can be designed to optimize interactions with the ATP-binding pocket of that specific kinase.

Interaction with Protein-Tyrosine Phosphatases (PTPs) such as PTPN11 (SHP2)

Protein-tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator in cellular signaling pathways, including the RAS-MAPK pathway. nih.govnih.gov Its hyperactivation is linked to various developmental disorders and cancers, making it an attractive therapeutic target. nih.govnih.gov Allosteric inhibitors of SHP2 have been developed, some of which feature spirocyclic scaffolds structurally related to this compound.

Notably, a series of potent allosteric SHP2 inhibitors incorporating a 2-oxa-8-azaspiro[4.5]decane moiety have been characterized. nih.govnih.gov One such compound, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-one (PB17-026-01), was identified through structure-based design and demonstrated potent inhibition of SHP2. nih.govnih.gov

SAR studies on this class of compounds have revealed key interactions within the allosteric binding pocket of SHP2. The spirocyclic moiety and its substituents play a crucial role in orienting the molecule for optimal binding. A comparison between PB17-026-01 and an analog, PB17-036-01, which is approximately 20-fold less active, highlighted the importance of the terminal group. nih.govnih.gov Co-crystal structures showed that both compounds occupy the same allosteric pocket, but the more potent PB17-026-01 forms a greater number of polar contacts with the protein. nih.govnih.gov This suggests that modifications to the amine group and other functionalities on the spirocyclic ring system can significantly impact inhibitory potency.

Inhibitory Activity of 2-oxa-8-azaspiro[4.5]decane Analogs against SHP2
CompoundStructureSHP2 IC50 (nM)Relative Potency
PB17-026-012-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govnih.govresearchgate.nettriazin-4(3H)-onePotent (Specific value not provided in source)~20-fold more active than PB17-036-01
PB17-036-01Analog of PB17-026-01 with a different terminal groupLess Potent (Specific value not provided in source)Reference

Modulation of Receptor Systems (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

While direct SAR studies of this compound analogs on nicotinic acetylcholine receptors (nAChRs) are not widely reported, research on other spirocyclic systems provides a framework for understanding potential interactions. Spirocyclic compounds are known to interact with various ion channels and G-protein coupled receptors (GPCRs). nih.gov For instance, spirocyclic quinuclidinyl-Δ²-isoxazoline derivatives have been investigated as silent agonists for the α7 nAChR. nih.gov

In these studies, the spirocyclic core serves to rigidly orient key pharmacophoric elements, such as a positively charged nitrogen and a hydrogen bond acceptor, which are crucial for binding to the receptor. nih.gov The SAR of these compounds indicated that substituents on the aromatic portions of the molecule, as well as the nature of the charge on the quinuclidine (B89598) nitrogen (tertiary amine vs. quaternary ammonium (B1175870) salt), significantly influence activity at the α7 nAChR. nih.gov Specifically, meta-substituents, particularly halogens, on a benzyloxy moiety were found to stabilize a desensitized state of the receptor. nih.gov

Although the 1-Oxa-3-azaspiro[4.6]undecane core is different from the quinuclidine-isoxazoline scaffold, these findings underscore the principle that the rigid spirocyclic framework can be a valuable platform for designing selective modulators of nAChRs. The positioning of amine functionalities and other substituents on the spiro-ring system would likely be critical determinants of binding affinity and functional activity at different nAChR subtypes.

Activity of Spirocyclic Quinuclidinyl-Δ²-isoxazoline Analogs at α7 nAChR
Compound TypeKey Structural FeatureObserved Activity at α7 nAChR
Tertiary AminesProtonable nitrogenCan promote silent activation
Quaternary Ammonium SaltsPermanently charged nitrogenCan promote silent activation
Analogs with 3-halo substituents on benzyloxy moietySpecific halogen substitutionEnhanced silent agonist activity

General Exploration of Enzyme and Receptor Binding Sites

The broader exploration of the bioactivity of spiro-heterocycles reveals their engagement with a wide array of enzymes and receptors. The inherent three-dimensionality of spirocyclic systems allows them to present substituents in well-defined spatial orientations, potentially leading to high-affinity interactions with biological targets.

Natural products containing spiro-isoxazoline cores, such as the psammaplysins isolated from marine sponges, exhibit a range of biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. nih.gov The spiro-isoxazoline-oxepine unit is a key structural feature of these molecules. nih.gov While these are structurally complex natural products, the presence of the spiro-isoxazoline moiety, which is related to the 1-oxa-3-azaspiro core, points to the potential for such scaffolds to interact with diverse biological targets.

Synthetic spiro-isoxazoline derivatives have also been investigated as potential anti-cancer agents, showing antiproliferative activity against various cancer cell lines. nih.gov The SAR of these compounds indicated that the nature of the substituent on the isoxazoline (B3343090) ring influences their cytotoxic potency. nih.gov Furthermore, other spiro-heterocyclic compounds have been screened for their ability to inhibit cholinesterases, enzymes relevant to Alzheimer's disease, demonstrating the versatility of the spirocyclic scaffold in drug design. nih.gov

Rational Design Principles Based on SAR Insights

The SAR insights gleaned from studies of analogs of this compound provide several guiding principles for the rational design of new bioactive molecules.

Scaffold Rigidity and Vectorial Orientation: The spirocyclic core provides a rigid framework that locks the relative orientation of substituents. This can be exploited to minimize the entropic penalty of binding and to project functional groups into specific binding pockets with high precision. For targets like the allosteric site of SHP2, the spiro-scaffold can serve as an anchor to correctly position other parts of the molecule that form key polar and non-polar interactions. nih.govnih.gov

Modulation of Physicochemical Properties: The spirocyclic nature of the core can be used to fine-tune physicochemical properties such as solubility and lipophilicity. The introduction of polar groups, such as the amine in the 2-oxa-8-azaspiro[4.5]decane inhibitors of SHP2, was shown to be critical for potent activity, likely through the formation of favorable hydrogen bonding interactions. nih.govnih.gov

Stereochemistry: The stereochemistry of the spiro-center and any adjacent chiral centers is often a critical determinant of biological activity. As seen in many classes of bioactive molecules, different stereoisomers can have vastly different affinities and efficacies for their biological targets. The design of synthetic routes that allow for stereocontrolled access to different isomers is therefore essential for thorough SAR exploration.

Target-Specific Functionalization: The SAR studies on different targets highlight the need for target-specific functionalization. For instance, while a basic amine might be crucial for interaction with an acidic residue in an enzyme's active site, the requirements for modulating an ion channel like an nAChR might involve a specific spatial arrangement of hydrogen bond donors and acceptors, and a charged center. nih.gov The rational design process, therefore, involves decorating the spirocyclic core with functionalities tailored to the specific topology and chemical nature of the target binding site.

Advanced Research Applications and Chemical Biology of the 1 Oxa 3 Azaspiro 4.6 Undec 2 En 2 Amine Core

Scaffold Development for Medicinal Chemistry Programs

The rigid yet complex structure of the 1-oxa-3-azaspiro[4.6]undec-2-en-2-amine scaffold makes it an attractive starting point for medicinal chemistry programs. Its inherent three-dimensionality allows for the exploration of chemical space that is often inaccessible with more traditional flat, aromatic structures. This can lead to compounds with improved target selectivity and better pharmacokinetic properties.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug discovery. This approach relies on screening libraries of low molecular weight fragments to identify those that bind weakly but efficiently to a biological target. The this compound core is well-suited for inclusion in FBDD libraries due to its conformational rigidity and the precise spatial orientation of its functional groups. These characteristics can facilitate high-quality interactions with protein binding sites.

The development of "sociable" fragments, those that can be readily elaborated into more potent leads, is a key aspect of successful FBDD campaigns. nih.gov The this compound scaffold, with its potential for functionalization at multiple points, offers numerous vectors for chemical modification, making it a "sociable" core for fragment elaboration.

ParameterAdvantage for FBDD
Molecular Weight Low, suitable for fragment libraries
3D-dimensionality High, allows for exploration of novel chemical space
Functional Groups Amine and ether functionalities for directed interactions
Synthetic Accessibility Potential for modular synthesis allowing for library generation

The synthesis of diverse libraries of lead-like and polycyclic scaffolds is crucial for identifying novel drug candidates. Polycyclic ring structures are valuable starting points in medicinal chemistry for developing multi-functional drugs. nih.gov The this compound core can serve as a template for the creation of such libraries. General synthetic approaches to oxa-spirocycles, such as iodocyclization, can be adapted to produce a variety of derivatives. nih.gov By varying the substituents on the spirocyclic core, a wide range of chemical and physical properties can be achieved, leading to compounds with diverse biological activities. For instance, the incorporation of an oxygen atom into the spirocyclic unit has been shown to significantly improve water solubility and lower lipophilicity, which are desirable properties for drug candidates. nih.gov

Probes for Chemical Biology and Target Validation

Chemical probes are essential tools in chemical biology for dissecting complex biological pathways and validating novel drug targets. The unique structural features of the this compound scaffold make it a promising candidate for the development of such probes.

Tool compounds are small molecules designed to interact with a specific biological target, thereby enabling the study of its function in a biological system. The this compound core can be functionalized with reactive groups or reporter tags to create tool compounds for studying a variety of biological processes. For example, derivatives of the related 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine have been investigated for their potential as enzyme inhibitors, highlighting the potential of this class of compounds to modulate biological pathways. smolecule.com

Affinity-based proteomics is a powerful technique used to identify the protein targets of a small molecule. This is typically achieved by immobilizing the small molecule on a solid support and then identifying the proteins that bind to it from a cell lysate. The this compound scaffold can be readily modified to incorporate a linker for attachment to a solid support, making it a suitable platform for affinity-based proteomics experiments. This would allow for the unbiased identification of the cellular targets of bioactive derivatives, providing valuable insights into their mechanism of action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine, and how do reaction conditions influence product formation?

  • Methodological Answer : A key approach involves multicomponent reactions (MCRs) using aromatic precursors, aldehydes, and nitriles in acidic media. For example, spirocyclic frameworks can be synthesized via condensation of substituted benzene derivatives (e.g., trimethoxybenzene) with aldehydes (e.g., isobutyraldehyde) and nitriles under concentrated sulfuric acid catalysis. The aromatic substituents' electronic and steric properties significantly affect reaction efficiency and regioselectivity . Characterization typically employs TLC for reaction monitoring, IR spectroscopy for functional group analysis, and NMR for structural confirmation.

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^{13}C-NMR are indispensable for resolving the spirocyclic core and amine functionality. For diastereomeric mixtures, preparative HPLC is used to isolate stereoisomers, followed by NOESY or X-ray crystallography to assign configurations. In related spiro compounds, such as N-cyclopropyl-1-oxa-4-azaspiro[5.5]undecan-9-amine, chromatographic separation (e.g., MeOH:MeCN gradients) and stereochemical analysis were critical .

Q. What role does the spirocyclic scaffold play in the compound's reactivity, and how does it compare to non-spiro analogs?

  • Methodological Answer : The spiro architecture imposes conformational rigidity, which can enhance stereochemical control in subsequent reactions. For instance, the 1-oxa-3-aza moiety may facilitate nucleophilic substitutions or cycloadditions at defined positions. Comparative studies with linear analogs reveal differences in stability under basic/acidic conditions and solubility profiles, which are assessed via kinetic experiments and partition coefficient measurements .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in scaling up reactions?

  • Methodological Answer : Yield optimization requires tuning substituent effects on aromatic precursors (e.g., electron-donating groups improve electrophilic reactivity in MCRs) and controlling acid concentration to minimize side reactions. In 2-azaspiro[4.5]decane syntheses, increasing the molar ratio of nitrile to aldehyde from 1:1 to 1.5:1 improved yields by 20–25%. Scalable protocols may employ flow chemistry to enhance heat/mass transfer and reduce decomposition .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring-flipping in spiro systems) or solvent-dependent conformational changes. For example, variable-temperature NMR can identify fluxional behavior, while DFT calculations predict chemical shifts for comparison. In a study on 1-oxa-4-azaspiro[5.5]undecan-9-amine, computational modeling reconciled observed 1H^1H-NMR splitting patterns with predicted chair-boat transitions in the spiro ring .

Q. How can computational methods predict the biological or catalytic activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins, while QSAR models correlate structural features (e.g., amine pKa, ring strain) with activity. For spirocyclic amines, Hammett plots may quantify electronic effects of substituents on reactivity. MD simulations further assess stability in physiological conditions, guiding functionalization strategies .

Q. What challenges arise in functionalizing the amine group without destabilizing the spirocyclic core?

  • Methodological Answer : The amine's nucleophilicity is moderated by the spiro system's steric constraints. Selective alkylation/acylation often requires protecting groups (e.g., Boc) to prevent ring-opening. In a study on 2-azaspiro[4.5]decane-2-propanamine, tert-butyloxycarbonyl (Boc) protection enabled regioselective N-methylation, preserving the spiro structure .

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